n-Nonanoylmorpholine

描述

Historical Context and Initial Academic Contributions

The academic exploration of n-Nonanoylmorpholine appears to be closely linked to its development and classification as a riot control agent. While specific details regarding its initial synthesis or discovery in early academic literature are not extensively documented in readily accessible public records, its presence in chemical catalogs and its subsequent inclusion in regulatory lists suggest a history of synthesis and application testing. Its classification as a riot control agent, alongside other well-known compounds like CS and CR, indicates that its properties were recognized and evaluated for such purposes. Furthermore, its inclusion in international control lists, such as the Wassenaar Arrangement and the EU Dual-Use List, highlights its significance in the context of chemical non-proliferation and security, suggesting that its properties have been a subject of international scrutiny and regulation for some time.

Significance as a Probe Molecule in Mechanistic Investigations

Information regarding the specific use of this compound as a probe molecule in mechanistic investigations of chemical reactions or biological pathways is not widely reported in the scientific literature accessible through current searches. Its primary documented role is as a component in formulations, particularly as a solvent or active ingredient in lachrymatory and self-defense sprays. While its chemical structure suggests potential for various reactions, including oxidation, reduction, and substitution, its explicit application as a tool to elucidate reaction mechanisms has not been a prominent theme in the research found.

Current Research Landscape and Emerging Academic Interests

The current research landscape for this compound is largely defined by its regulatory status and its application as a riot control agent. It is listed on various international control lists, including the Chemical Weapons Convention (CWC) Schedule 1, the Wassenaar Arrangement, and the EU Dual-Use List, underscoring its dual-use potential and the need for strict export controls. Academic and research efforts often focus on analytical methodologies for its detection and identification, particularly in forensic contexts or in the analysis of self-defense sprays. For instance, studies have explored its fragmentation patterns using Gas Chromatography-Mass Spectrometry (GC-MS) to aid in its identification in complex mixtures ingentaconnect.com. Research also continues to refine methods for rapid screening of riot control agents, where this compound is included as one of the compounds of interest researchgate.netnih.gov. Emerging interests may lie in understanding its precise mechanisms of action in its intended applications or in developing more advanced detection and neutralization strategies, although specific novel applications beyond its established role are not extensively detailed in current public research.

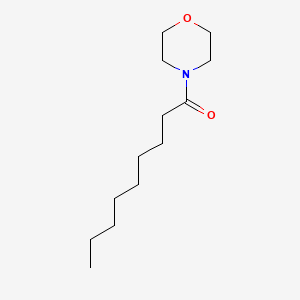

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-morpholin-4-ylnonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-13(15)14-9-11-16-12-10-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRDJXSTGSUITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201022 | |

| Record name | Pelargonic acid morpholide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-64-9 | |

| Record name | 4-Nonanoylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonic acid morpholide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonanoylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pelargonic acid morpholide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NONANOYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2NEP40LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for n-Nonanoylmorpholine Synthesis

The most direct and widely employed method for synthesizing this compound is through the nucleophilic acylation of morpholine (B109124).

This method involves the reaction between morpholine and a nonanoylating agent, typically nonanoyl chloride, in the presence of a base. The reaction proceeds via a nucleophilic attack by the nitrogen atom of morpholine on the electrophilic carbonyl carbon of the nonanoyl chloride. This is followed by deprotonation and elimination of hydrogen chloride.

Typical Reaction Conditions: A common procedure involves reacting morpholine with nonanoyl chloride in a 1:1.1 molar ratio, respectively, in the presence of a base such as sodium hydroxide (B78521) (1.2 equivalents). Solvents like acetone (B3395972) or acetonitrile (B52724) are frequently used, and the reaction is often carried out under an inert atmosphere at reflux temperatures (56–60°C) for 4–6 hours.

Alternatively, the reaction can be performed at lower temperatures (0–5°C) to manage the exothermicity and minimize side reactions, utilizing anhydrous solvents such as dichloromethane (B109758) or tetrahydrofuran.

The addition of catalytic amounts of potassium iodide (1–10 mol%) can enhance reaction yields by facilitating a halogen exchange, forming a more reactive nonanoyl iodide intermediate. This catalytic approach has been shown to improve yields by 15–20%.

Table 1: Key Parameters for Nucleophilic Acylation Synthesis of this compound

| Parameter | Typical Range/Description | Notes |

| Reagents | Morpholine (1.0 equiv), Nonanoyl Chloride (1.1 equiv) | Nonanoyl chloride is the acylating agent. |

| Base | Sodium Hydroxide (1.2 equiv) | Used to neutralize the HCl byproduct. |

| Catalyst | Potassium Iodide (1–10 mol%) | Enhances reaction rate and yield via halogen exchange. |

| Solvent | Acetone, Acetonitrile, Dichloromethane, Tetrahydrofuran (THF) | Anhydrous conditions are preferred for acyl chlorides. |

| Temperature | 0–5°C or 56–60°C | Lower temperatures control exothermicity; higher temperatures accelerate the reaction but risk decomposition. |

| Time | 4–6 hours | Reaction duration can vary based on temperature and catalyst. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Protects acyl chloride from hydrolysis. |

| Yield/Conversion | >80% conversion achievable | Optimized conditions lead to high conversion. |

Derivatization Strategies and Analogue Generation

This compound, as an amide, possesses functional groups that can potentially undergo further chemical transformations to generate analogues or modify its properties.

This compound can undergo oxidation reactions, which typically involve the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide could, in principle, be used to modify the molecule. However, specific research detailing the oxidation of this compound to create new functional groups or analogues is not extensively documented in the provided search results.

Reduction reactions, involving the addition of hydrogen or the removal of oxygen, can also be applied to amide structures like this compound. Reagents such as lithium aluminum hydride or sodium borohydride (B1222165) are typically employed for such transformations. Similar to oxidation, specific examples of this compound being subjected to reduction for derivatization purposes are not detailed in the available information.

Substitution reactions, where one atom or group is replaced by another, offer a broad avenue for structural diversification. While the core structure of this compound (the amide linkage and the morpholine ring) can be targets for substitution, specific research findings on the substitution reactions applied to this compound itself are not detailed in the provided snippets.

Compound Name Index

this compound

1-(morpholin-4-yl)nonan-1-one

4-Nonanoylmorpholine

Pelargonic acid morpholide

4-Morpholinenonylic acid

4-(1-Oxononyl)morpholine

N-Pelargonyl morpholide

MPK

МПК (for Russian: морфолид пеларгоновой кислоты)

MPA

1-Morpholinononan-1-One

1-Nonanone, 4-Morpholino-

N-Morpholino nonanamide (B72023)

1-Morpholin-4-ylnonan-1-one

Table 2: Selected Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₅NO₂ | lookchem.comchemblink.comchemsrc.comchemeurope.comnih.govpqri.org |

| Molar Mass ( g/mol ) | 227.34 | chemeurope.com |

| Appearance | Liquid | chemeurope.comwikipedia.org |

| Boiling Point (°C) | 310–315 | chemeurope.comwikipedia.org |

| 357.4 (at 760 mmHg) | lookchem.comchemsrc.com | |

| 357.367 (at 760 mmHg) | chemblink.com | |

| Density (g/cm³) | 0.965 | lookchem.comchemsrc.com |

| 0.966 | chemblink.com | |

| Refractive Index | 1.4410 (estimate) | lookchem.comchemicalbook.com |

| 1.466 | chemsrc.com | |

| Flash Point (°C) | 169.9 | lookchem.comchemsrc.com |

| 169.93 | chemblink.com | |

| Solubility in Water | Insoluble | chemeurope.comwikipedia.org |

| LogP | 2.53370 | lookchem.comchemsrc.com |

| PSA (Ų) | 29.54000 | lookchem.comchemsrc.com |

The user has requested an article structured around the outline item "2.3. Advanced Synthetic Protocols for Morpholine Nucleoside Derivatives," focusing on the chemical compound "this compound."

Based on the provided search results, this compound (CAS 5299-64-9) is identified as an amide formed from nonanoic acid and morpholine, with the IUPAC name 1-(morpholin-4-yl)nonan-1-one. It is described as a liquid, insoluble in water, and soluble in polar organic solvents and fats. Its uses include being an ingredient in pepper sprays and having insect repellent properties wikipedia.orglgcstandards.comnist.govwikidata.orgchemchart.comatamanchemicals.com.

In contrast, "morpholine nucleoside derivatives" refer to compounds where a morpholine ring is incorporated into a nucleoside structure, often involving modifications to the sugar moiety or the nucleobase tandfonline.comresearchgate.netnih.govnih.govgoogle.comgoogle.com. The synthesis of these derivatives typically involves complex pathways such as the oxidation of ribonucleosides followed by reductive amination with alkylamines, or the modification of existing nucleosides tandfonline.comresearchgate.netnih.govnih.gov.

There is no indication in the search results that this compound is a morpholine nucleoside derivative or that its synthesis falls under the protocols for morpholine nucleoside derivatives. The synthesis of this compound is commonly achieved through the acylation of morpholine with nonanoyl chloride wikipedia.org.

Therefore, it is not possible to generate an article focusing on this compound under the specific section "2.3. Advanced Synthetic Protocols for Morpholine Nucleoside Derivatives" while maintaining scientific accuracy and adhering strictly to the provided outline, as this compound does not belong to this category of compounds.

Molecular Interactions and Chemosensory Mechanisms

Investigation of Molecular Targets and Receptor Binding

The biological effects of n-Nonanoylmorpholine are rooted in its interactions with specific molecular targets, primarily sensory nerve receptors. These interactions are responsible for its potent sensory irritant properties.

This compound is classified as a Riot Control Agent (RCA), a group of compounds known for their ability to cause rapid sensory irritation. foodb.caopcw.orgeuropa.eunih.govbwcimplementation.orginternational.gc.ca The primary mechanism of action for the majority of RCAs involves the activation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1. foodb.caopcw.orgnih.gov These channels are ion channels found on the plasma membrane of sensory neurons.

While direct and conclusive experimental evidence specifically demonstrating the activation of TRPA1 and TRPV1 channels by this compound is not extensively detailed in publicly available research, its classification as an RCA strongly suggests this mechanism. foodb.caopcw.org Scientific reviews from bodies such as the Organisation for the Prohibition of Chemical Weapons (OPCW) have identified 17 chemicals that meet the definition of an RCA, with the majority acting through the activation of TRPA1 or TRPV1 receptors. foodb.caopcw.org this compound is included in this list, and it is considered likely that it also targets these receptors, as its sensory irritant action is consistent with a temporary effect on the peripheral nervous system mediated by these channels. foodb.caopcw.org The lachrymatory potential of chemical compounds with amide groups, such as this compound, has been linked to the activation of these receptors. researchgate.netresearchgate.net

The activation of TRPA1 and TRPV1 channels by various agonists, including other lachrymatory agents, leads to an influx of cations (like calcium) into the sensory neuron, triggering a nerve impulse that is perceived as pain, irritation, and heat. nih.govnih.gov Non-covalent agonists can activate the TRPA1 channel through a distinct binding pocket, leading to a sustained activation state. nih.gov

Table 1: Classification and Proposed Molecular Targets of this compound

| Property | Description | Source(s) |

| Chemical Classification | Amide of pelargonic acid and morpholine (B109124) | bionity.comfoodb.cachemeurope.com |

| Functional Classification | Riot Control Agent (RCA), Lachrymator | foodb.caopcw.orgresearchgate.netbionity.com |

| Proposed Molecular Targets | Transient Receptor Potential Ankyrin 1 (TRPA1), Transient Receptor Potential Vanilloid 1 (TRPV1) | foodb.caopcw.orgnih.gov |

Mechanisms of Sensory Nerve Receptor Engagement

The engagement of this compound with sensory nerve receptors results in the rapid onset of irritation. This process is a key feature of its action as an RCA. nih.govbwcimplementation.orginternational.gc.ca The interaction is characterized by a direct and reversible effect on the peripheral nervous system (PNS). foodb.caopcw.org

Upon exposure, this compound is thought to interact with and activate sensory nerve endings, primarily those expressing TRPA1 and TRPV1 receptors, in the skin, eyes, and mucous membranes. nih.gov This activation leads to the generation of action potentials in these neurons, which are then transmitted to the central nervous system and interpreted as sensations of pain, burning, and irritation. The rapid and transient nature of these effects is a defining characteristic of RCAs, with the sensations diminishing shortly after exposure ceases. foodb.caopcw.org This suggests a reversible binding mechanism to the receptors rather than a permanent alteration.

Biological Response Pathways in Non-Mammalian Systems

In addition to its effects on mammals, this compound plays a significant role in the chemical communication of certain insects. Research has identified this compound as a naturally occurring pheromone of the Aedes aegypti mosquito, the primary vector for diseases such as dengue and yellow fever. bionity.comwikipedia.orgpherobase.comfda.gov This finding is crucial for understanding its insect repellent properties. foodb.cawikipedia.orgnih.gov

Pheromones are chemical signals released by an organism that elicit a specific behavioral or physiological response in other individuals of the same species. In the context of Aedes aegypti, the presence of this compound can influence behaviors such as host-seeking and aggregation. The repellent effect observed when this compound is used at higher concentrations is likely due to the overstimulation or disruption of the normal chemosensory pathways that rely on this pheromone for communication.

The perception of volatile chemical signals, including pheromones like this compound, in insects is a complex process that involves several key protein players. Odorant-binding proteins (OBPs) are small, soluble proteins that are abundant in the sensillar lymph surrounding the dendrites of olfactory sensory neurons. ebi.ac.ukresearchgate.netnih.gov

While direct experimental evidence of this compound binding to a specific OBP in Aedes aegypti or other invertebrates is not yet available, the established mechanism of insect olfaction suggests such an interaction is highly probable. As a hydrophobic molecule, this compound would need to be solubilized and transported through the aqueous environment of the sensillar lymph to reach the olfactory receptors on the neuronal membrane. ebi.ac.ukresearchgate.net OBPs are known to perform this function, binding to odorants and pheromones and facilitating their transport to the receptors. nih.govebi.ac.uknih.gov It is therefore hypothesized that one or more OBPs in the antennae or other chemosensory organs of Aedes aegypti are responsible for binding and transporting this compound, thereby playing a critical role in the chemoreception of this pheromone.

Table 2: Role of this compound in Insect Chemosensation

| Aspect | Description | Source(s) |

| Function in Aedes aegypti | Natural Pheromone | bionity.comwikipedia.orgpherobase.comfda.gov |

| Observed Effect | Insect Repellent | foodb.cawikipedia.orgnih.gov |

| Hypothesized Interaction | Binds to Odorant-Binding Proteins (OBPs) for transport to olfactory receptors. | ebi.ac.ukresearchgate.netnih.gov |

Modulation of Metabolic Pathways and Lipid Dynamics

Direct research on the specific effects of this compound on metabolic pathways and lipid dynamics is limited. However, as a derivative of nonanoic acid (also known as pelargonic acid), its metabolic activity may be related to the known biological roles of this fatty acid. foodb.camdpi.comnih.gov

Nonanoic acid is a nine-carbon saturated fatty acid that is involved in lipid metabolism. foodb.cafoodb.ca It can be metabolized through the β-oxidation pathway, a major catabolic process for fatty acids that generates energy. europa.eu Studies on nonanoic acid have shown that it can influence lipid bilayers, affecting their stability and the integrity of cell membranes. mdpi.commdpi.comlu.sefrontiersin.orgresearchgate.net For instance, pelargonic acid can intercalate into lipid bilayers, leading to membrane destabilization. mdpi.com Furthermore, some studies suggest that medium-chain fatty acids, including nonanoic acid, may act as signaling molecules, potentially influencing pathways that regulate lipid and glucose metabolism. nih.gov A synthetic derivative of nonanoic acid, 9-PCHNA, has been shown to be a peroxisome proliferator-activated receptor alpha (PPARα) agonist, a key regulator of lipid metabolism. ontosight.ai Another study on perfluorononanoic acid, a fluorinated derivative, indicated that it can disturb lipid metabolism in the liver. nih.gov

Given that this compound contains a nonanoic acid backbone, it is plausible that its presence in biological systems could have implications for lipid metabolism, potentially through the actions of its parent compound or its metabolites. However, without direct studies, this remains an area for further investigation.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Efficacy

The efficacy of N-acylmorpholines, including N-Nonanoylmorpholine, is determined by specific structural features of both the acyl chain and the morpholine (B109124) ring. researchgate.net Research into related compounds has shown that these two parts of the molecule are critical for biological interactions.

The acyl chain is a key determinant of the molecule's lipophilicity, which influences its ability to cross biological membranes. The length and saturation of this fatty acyl chain can significantly impact biological activity. plos.orgnih.gov For instance, in various classes of bioactive lipids, the specific length of the acyl chain is crucial for distinct signaling functions. plos.orgnih.gov While specific studies on the systematic variation of the acyl chain for this compound are not extensively detailed in the provided results, the principle holds that the nine-carbon length of the nonanoyl group is likely an optimized feature for its known activities, such as insect repellency or its function as a lachrymatory agent. wikipedia.org Changes in this chain length could alter the compound's interaction with its biological targets. plos.org

Comparative Analysis of this compound Analogues and Derivatives

The biological profile of this compound can be better understood by comparing it to its analogues and derivatives. Such comparative analyses help to identify which structural modifications lead to enhanced or diminished activity. Although direct comparative tables for this compound's primary functions are scarce in the public domain, SAR principles can be illustrated using data from related N-acylmorpholine compounds investigated for other biological activities, such as proteasome inhibition. nih.gov

For example, in a series of peptide-based inhibitors with an N-acylmorpholine cap, modifications to other parts of the molecule, such as the P2 and P3 residues, as well as the N-cap itself, resulted in significant differences in inhibitory potency and selectivity. nih.gov One study compared ONX 0914, which has a morpholine N-cap, with PR-924, which has a bulkier 3-methyl-1H-indene N-cap. nih.gov This change, along with other modifications, led to a substantial difference in selectivity for the human β5i proteasome subunit over the β5c subunit. nih.gov

| Compound | N-Cap Group | P2 Residue | P3 Stereochemistry | hβ5i IC50 (μM) | Selectivity (vs. hβ5c) |

|---|---|---|---|---|---|

| ONX 0914 | Morpholine | Methoxytyrosine | L-Ala | ≤ 0.051 | ~20-fold |

| PR-924 | 3-methyl-1H-indene | Tryptophane | D-Ala | ≤ 0.051 | ~255-fold |

Data derived from a comparative study on proteasome inhibitors, illustrating how modifications to a core structure containing an N-acylmorpholine moiety can dramatically alter biological activity and selectivity. nih.gov

This example, while not directly involving this compound's typical applications, underscores a key SAR principle: even small changes, such as replacing the flexible N-acylmorpholine group with a more rigid one, can drastically alter biological outcomes by affecting how the molecule fits into its target binding site. nih.gov

Computational Chemistry Approaches to SAR Prediction

Computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling, offers powerful tools for predicting the biological activity of chemical compounds based on their structural and physicochemical properties. mdpi.com QSAR is a mathematical approach that attempts to find a statistically significant correlation between a molecule's features (descriptors) and its biological efficacy. atlantis-press.com

The process of developing a QSAR model involves several key steps: mdpi.comnih.gov

Data Set Selection: A group of compounds with known biological activities is chosen. For this compound and its analogues, this would involve collecting data on their insect repellent or other relevant activities.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical properties.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the activity. semanticscholar.orgresearchgate.net

Validation: The model's predictive power is rigorously tested using both internal validation techniques and an external test set of compounds that were not used to build the model. mdpi.com

Once a robust QSAR model is established, it can be used to predict the activity of novel, unsynthesized derivatives of this compound. atlantis-press.com This allows researchers to prioritize the synthesis of compounds that are predicted to have the highest efficacy, saving significant time and resources. For example, a QSAR study on a series of thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with antitubercular activity. nih.gov A similar approach for this compound could identify the key physicochemical properties that govern its specific biological effects, guiding the rational design of new and improved analogues.

Advanced Analytical Chemistry Methodologies for Research

Spectrometric Techniques for Compound Identification and Quantification

Spectrometric methods are pivotal for confirming the molecular identity of n-Nonanoylmorpholine and determining its concentration. High-resolution mass spectrometry, in particular, provides accurate mass measurements, which are crucial for unambiguous identification.

A rapid and effective method for the screening of this compound is Direct Analysis in Real Time-Thermal Desorption-High-Resolution Mass Spectrometry (DART-TD-HRMS). nih.gov This technique is particularly advantageous for its high throughput and speed, making it suitable for analyzing a large number of samples where quick identification is crucial. nih.gov In this method, a sample is placed on a sample trap, which is then heated in a thermal desorption (TD) unit before being ionized by the DART source and analyzed by HRMS. nih.gov

Method development for the detection of compounds like this compound involves optimizing several parameters, including the TD and DART temperatures. For a broad range of compounds, a compromise temperature of 300°C for both the TD and DART systems has been found to be effective. nih.gov The robustness of the DART-TD-HRMS method for this compound has been evaluated, showing relative standard deviations (RSDs) below 20% over consecutive days of analysis, indicating good reproducibility. nih.gov The primary strength of DART-TD-HRMS lies in its ability to rapidly analyze samples with minimal preparation, providing confirmatory results for the presence of the target compound. nih.gov

| Parameter | Optimized Condition | Reference |

| Thermal Desorption (TD) Temperature | 300°C | nih.gov |

| DART Source Temperature | 300°C | nih.gov |

| Robustness (RSD) | <20% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. unair.ac.id

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The qualitative identification of this compound is achieved by comparing its obtained mass spectrum with reference spectra from established databases, such as the NIST Mass Spectrometry Data Center. nist.govnih.gov The molecular weight of this compound is 227.34 g/mol . nih.govnist.gov The availability of these spectral libraries is crucial for the successful identification of the compound in unknown samples. unair.ac.id

The electron ionization (EI) mass spectrum of this compound provides valuable structural information through its characteristic fragmentation pattern. nist.gov When a molecule is bombarded with high-energy electrons in the mass spectrometer's ion source, it can lose an electron to form a molecular ion (M+), which can then break apart into smaller, charged fragments. chemguide.co.uk

For amides like this compound, fragmentation often occurs adjacent to the carbonyl group and the nitrogen atom. libretexts.org The analysis of these fragmentation patterns helps in elucidating the structure of the molecule. The mass spectrum of this compound would be expected to show a peak corresponding to the molecular ion and other significant peaks resulting from the cleavage of the nonanoyl chain and the morpholine (B109124) ring. nist.govlibretexts.org The most intense peak in the spectrum is known as the base peak, which corresponds to the most stable fragment ion formed. libretexts.org A detailed examination of these fragments allows for the confident identification of this compound. nist.gov

Key Molecular Information for this compound:

| Property | Value | Reference |

| Chemical Formula | C13H25NO2 | nist.govnist.gov |

| Molecular Weight | 227.3431 | nist.govnist.gov |

| CAS Registry Number | 5299-64-9 | nist.gov |

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are essential for separating this compound from other components in a complex mixture before its detection and quantification. The choice of chromatographic method depends on the volatility and polarity of the compound and the nature of the sample matrix.

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. ufl.edu In GC, a carrier gas moves the vaporized sample through a column containing a stationary phase. nawah-scientific.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. nawah-scientific.com For the analysis of this compound, GC can be coupled with a Flame Ionization Detector (FID). ufl.edunawah-scientific.com

The FID is a nearly universal detector for organic compounds and works by combusting the eluting compounds in a hydrogen-air flame, which produces ions and leads to a measurable current. nawah-scientific.com The signal generated is proportional to the amount of carbon atoms in the analyte, allowing for quantification. ufl.edu The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification when compared to a known standard. ufl.edu GC-FID provides a robust and reliable method for the routine analysis and purity assessment of this compound. ufl.eduspringernature.com

For less volatile or thermally labile compounds, Liquid Chromatography (LC) is the preferred separation method. sielc.com In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase. phcog.com High-Performance Liquid Chromatography (HPLC) is a widely used form of LC that provides high resolution and speed. nih.gov

For the analysis of this compound, HPLC can be coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS). phcog.comnih.gov The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths simultaneously, providing information about the compound's UV-Vis spectrum, which can aid in its identification. nih.gov Coupling LC with MS (LC-MS) provides both separation and mass information, allowing for highly selective and sensitive detection. nih.gov The use of techniques like electrospray ionization (ESI) allows for the analysis of a wide range of compounds. nih.govimrpress.com An LC-DAD-MS system offers a comprehensive analytical tool for the separation, identification, and quantification of this compound in various research samples. mdpi.commdpi.comresearchgate.net

Development of Orthogonal Analytical Strategies for Complex Matrices

The analysis of this compound in complex matrices, such as environmental samples (water, soil) or biological fluids, is often hindered by the presence of interfering compounds. These interferences can co-elute with the analyte of interest, leading to inaccurate quantification and potential misidentification. Orthogonal analytical strategies employ multiple, distinct separation or detection principles to enhance selectivity and resolve the target analyte from the matrix background.

One powerful orthogonal approach is two-dimensional liquid chromatography (2D-LC). In this technique, a fraction from the first chromatographic separation (first dimension) is transferred to a second column with a different stationary phase for further separation (second dimension). For instance, a non-polar C18 column could be used in the first dimension, followed by a polar phenyl-hexyl column in the second dimension. This approach significantly increases peak capacity and resolving power, enabling the separation of this compound from complex matrix components.

Another highly effective orthogonal technique is comprehensive two-dimensional gas chromatography (GCxGC). Given the volatility of this compound, GC-based methods are highly suitable. In GCxGC, the entire sample is subjected to two distinct gas chromatographic separations. The effluent from the first column is cryo-focused and then rapidly injected onto a second, shorter column with a different stationary phase. This results in a highly detailed two-dimensional chromatogram, offering exceptional separation for complex samples. When coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) detector, GCxGC-TOFMS provides an unparalleled level of detail for both separation and identification.

The choice of an orthogonal strategy depends on the specific matrix and the analytical objectives. For instance, in analyzing this compound in wastewater, a 2D-LC method might be preferred to handle the high salt content and the presence of numerous polar and non-polar interferents. lcms.cz A study on the determination of morpholine, a related compound, in simulated nuclear power plant wastewater highlighted the challenges of high salt concentrations and the presence of other amines, which were overcome by a specialized ion-exchange chromatography method. lcms.cz This illustrates the necessity of developing tailored, and often multi-dimensional, methods for such complex samples.

For the analysis of trace levels of this compound in food or environmental samples, a derivatization step followed by GC-MS analysis can be a viable strategy. A study on the determination of morpholine in juices and drugs employed a derivatization to form N-nitrosomorpholine, which is more volatile and provides a highly sensitive and specific analysis by GC-MS. nih.gov This approach could be adapted for this compound to enhance its chromatographic behavior and detection sensitivity.

The following table outlines a hypothetical orthogonal analytical strategy for the determination of this compound in a complex environmental water sample.

| Parameter | First Dimension | Second Dimension | Detection |

| Technique | Reversed-Phase Liquid Chromatography (RP-LC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Tandem Mass Spectrometry (MS/MS) |

| Stationary Phase | C18 | Amide | - |

| Mobile Phase Gradient | Water/Acetonitrile (B52724) | Acetonitrile/Water | - |

| Rationale | Separation based on hydrophobicity | Orthogonal separation based on polarity | High selectivity and sensitivity for quantification |

Methodological Considerations for Reproducibility and Robustness in Analytical Research

The development of an analytical method is incomplete without rigorous validation to ensure its performance is reliable and reproducible. For any quantitative method developed for this compound, several key validation parameters must be thoroughly evaluated.

Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories. It is typically assessed by evaluating the precision of the method under different conditions (e.g., different analysts, different instruments, different days). The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during routine use. For a liquid chromatography-based method for this compound, robustness testing might involve varying the pH of the mobile phase, the column temperature, and the flow rate.

A well-validated method for this compound would have a comprehensive validation report detailing the following parameters:

Linearity and Range: The range of concentrations over which the method is accurate and precise. For example, a study on morpholine determination established a linear range of 10–500 μg·L⁻¹ with a high correlation coefficient (R² > 0.999). nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments in the matrix of interest. In the same morpholine study, spiked recovery rates ranged from 94.3% to 109.0%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For the morpholine method, intraday repeatability and interday reproducibility were reported as 2.0%–4.4% and 3.3%–7.0%, respectively. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For the morpholine derivatization method, the LOD was 7.3 μg·L⁻¹ and the LOQ was 24.4 μg·L⁻¹. researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

The following interactive table presents typical validation data for a hypothetical validated LC-MS/MS method for the analysis of this compound in a complex matrix, based on achievable performance characteristics for similar analytical methods.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | ≥ 0.995 | 0.998 |

| Range | Defined by application | 5 - 1000 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95.5 - 104.2% |

| Repeatability (RSD) | ≤ 15% | 4.8% |

| Intermediate Precision (RSD) | ≤ 20% | 7.2% |

| Limit of Quantitation (LOQ) | Sufficient for intended use | 5 ng/mL |

| Robustness | No significant impact on results | Method performance remained within acceptance criteria when mobile phase composition was varied by ±2% and column temperature by ±5°C. |

By implementing orthogonal analytical strategies and conducting thorough method validation, researchers can ensure the generation of high-quality, reliable, and defensible data in their studies of this compound.

Research Applications and Broader Academic Context

Applications in Investigating Chemical Irritancy Phenomena

N-Nonanoylmorpholine is extensively utilized in research focused on understanding the mechanisms of chemical irritancy. Its primary biological effect is the induction of a potent sensory irritant response, which is mediated through its interaction with specific sensory nerve receptors. This makes it a valuable molecular probe for studying the pathways involved in pain and irritation.

The compound is known to be an agonist of the Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1. These ion channels are located on the plasma membrane of sensory neurons and are responsible for detecting and responding to a wide range of noxious stimuli, including chemical irritants, heat, and inflammatory agents. nih.gov Activation of TRPA1 and TRPV1 channels by this compound leads to an influx of cations, such as calcium, into the neuron. This influx generates a nerve impulse that is transmitted to the central nervous system and perceived as pain, burning, and irritation.

The rapid onset and transient nature of these effects are characteristic of riot control agents (RCAs), a category under which this compound is classified. Researchers leverage these properties to explore the structure-activity relationships of TRP channel agonists and to develop novel analgesics and anti-inflammatory agents by studying compounds that can modulate the activity of these receptors. nih.govnih.gov

Table 1: Research Findings on this compound and Chemical Irritancy

| Research Area | Key Findings | Relevant Receptors |

|---|---|---|

| Mechanism of Action | Induces sensory irritation through the activation of specific nerve receptors. | TRPA1, TRPV1 |

| Receptor Interaction | Acts as an agonist, causing an influx of cations into sensory neurons. | TRPA1, TRPV1 |

| Physiological Response | Triggers sensations of pain, burning, and irritation upon exposure. | Sensory Neurons |

| Classification | Categorized as a Riot Control Agent (RCA) due to its potent and transient irritant effects. | Not Applicable |

Contributions to Insect Control Research and Pest Management Strategies

This compound has demonstrated notable insect repellent properties, leading to its investigation in the field of insect control and pest management. wikipedia.orgchemeurope.com Research has specifically highlighted its effectiveness against mosquitoes, such as Aedes aegypti, the primary vector for diseases like dengue fever, Zika virus, and chikungunya. wikipedia.orgchemeurope.com

The compound's mode of action as an insect repellent is believed to involve the disruption of the insect's sensory perception, making it difficult for them to locate a host. This is a common mechanism for many repellents that interfere with an insect's ability to detect chemical cues, such as carbon dioxide and lactic acid, which are emitted by humans and other animals. The exploration of compounds like this compound contributes to the development of new and effective repellent formulations to protect against vector-borne diseases. jwent.netnih.gov

Modern pest management strategies are increasingly focused on integrated approaches that minimize reliance on traditional insecticides, which can have adverse environmental and health effects. usda.govnih.govclemson.edu The study of repellents like this compound is a key component of these strategies, offering a non-lethal method to reduce human-vector contact. jwent.netplantprotection.pl Research in this area also extends to the development of advanced formulations, such as nanoformulations, to enhance the efficacy and duration of repellent action. jwent.nethorizonepublishing.comresearchgate.net

Table 2: this compound in Insect Repellent Research

| Target Insect | Reported Efficacy | Research Context |

|---|---|---|

| Aedes aegypti | Reported to have insect repellent properties. wikipedia.orgchemeurope.com | Development of personal protective measures against vector-borne diseases. |

Study of Solvency Characteristics in Specialized Formulations

The physical properties of this compound, particularly its solvency characteristics, make it a subject of interest in the formulation of specialized chemical products. It is described as a liquid that is insoluble in water but soluble in polar organic solvents and fats. wikipedia.orgchemeurope.com This solubility profile allows it to be used as a solvent or carrier for other active ingredients in various formulations.

A notable application in this context is its use as a solvent in lachrymatory formulations, such as pepper sprays, which often contain other irritant compounds like CR gas or CS gas. wikipedia.orgchemeurope.com In these formulations, this compound helps to dissolve the active ingredients and ensure their effective dispersal upon use. Its physical state as an oil contributes to the persistence of the formulation on a target surface. chemicalbook.com

Table 3: Solvency Profile of this compound

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble | wikipedia.orgchemeurope.com |

| Polar Organic Solvents (e.g., acetone (B3395972), propanol) | Soluble | wikipedia.orgchemeurope.com |

| Fats | Soluble | wikipedia.org |

Role as a Reference Standard in Analytical Research

In the field of analytical chemistry, this compound serves as a useful research chemical and a reference standard. A reference standard is a highly purified compound that is used as a benchmark for identifying and quantifying a substance in a sample. The availability of pure this compound allows for the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for its detection and measurement in various matrices.

This is particularly important in forensic analysis and for monitoring compliance with chemical weapons regulations, given its classification as a dual-use chemical. Analytical methods validated using this compound as a standard ensure the accuracy and reliability of test results.

Classification within Dual-Use Chemical Research Frameworks

This compound is classified as a dual-use chemical, meaning it has both legitimate civilian applications and the potential for misuse as a chemical agent. sipri.org Its primary legitimate use is as a riot control agent (RCA), a type of non-lethal weapon. sipri.org However, its potent irritant properties also place it within the broader context of chemical weapons research and regulation.

The compound is subject to international controls, such as those outlined in the Chemical Weapons Convention (CWC). wikipedia.orgcwc.gov The CWC categorizes chemicals into schedules based on their potential for use as weapons and their prevalence in legitimate industrial applications. While not explicitly listed on Schedule 1, which includes chemicals with few or no legitimate uses, its properties are relevant to the verification and monitoring activities of the Organisation for the Prohibition of Chemical Weapons (OPCW). wikipedia.orgwarwick.ac.ukcwc.gov Research within this framework focuses on the detection and identification of such agents to prevent their proliferation and misuse.

Future Trajectories and Unexplored Research Avenues

Development of Novel Bioactive Morpholine (B109124) Derivatives

The morpholine scaffold is a well-established pharmacophore, known for its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules nih.govresearchgate.netmdpi.com. Future research could focus on synthesizing and evaluating novel n-nonanoylmorpholine derivatives to explore a broader spectrum of biological activities. This could involve modifications to the nonanoyl chain or the morpholine ring to enhance target specificity or introduce new therapeutic properties. For instance, studies on morpholine-containing compounds have shown promise in areas such as anticancer activity nih.govmdpi.comacs.org and antibacterial agents researchgate.net, suggesting that tailored this compound analogs could be explored for similar applications. Structure-activity relationship (SAR) studies, which often involve tabular data of synthesized compounds and their measured activities, would be crucial in guiding the design of these new derivatives acs.orgtsijournals.com.

Deeper Mechanistic Elucidation of Receptor Interactions at the Molecular Level

While this compound is recognized for its use in riot control formulations nih.govwikipedia.org, its precise molecular interactions with biological targets remain an area for deeper investigation. Future research could employ advanced techniques to elucidate its mechanism of action at the molecular level. This might include detailed receptor binding studies, kinetic analyses, and computational simulations to understand how the molecule interacts with specific biological macromolecules. For example, understanding how its amphiphilic structure interacts with biological membranes could provide insights into its efficacy in defense applications . Research into morpholine derivatives has highlighted their ability to modulate receptors involved in various physiological processes, including CNS disorders nih.gov, suggesting potential for this compound to interact with novel targets.

Innovations in High-Throughput Screening and Analytical Detection Methods

The development of rapid and sensitive analytical methods is crucial for the effective screening and detection of compounds like this compound. Future work could focus on innovating high-throughput screening (HTS) assays and advanced analytical detection techniques. Direct Analysis in Real Time with thermal desorption coupled to high-resolution mass spectrometry (DART-TD-HRMS) has shown feasibility for rapid screening of riot control agents nih.govresearchgate.net, indicating a direction for developing more efficient detection protocols. Research into robust and reproducible methods for identifying this compound in various matrices, such as environmental samples or biological fluids, would also be valuable. This could involve developing assays with improved sensitivity, specificity, and reduced detection limits.

Computational Modeling for Predictive Understanding of this compound's Behavior

Computational modeling offers a powerful approach to predict the behavior, properties, and potential activities of this compound. Future research can leverage quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics (MD) simulations to gain a deeper understanding of its interactions and predict the efficacy of novel derivatives. QSAR models, for instance, can correlate structural features with biological activity, aiding in the design of more potent or selective compounds irb.hrnih.govnih.gov. MD simulations can provide insights into conformational dynamics and binding stability, as seen in studies of other morpholine-containing compounds mdpi.comresearchgate.net. Such predictive modeling can accelerate the discovery process and reduce the need for extensive experimental screening.

常见问题

Q. What established synthesis routes exist for n-Nonanoylmorpholine, and how can reaction conditions be systematically optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves the acylation of morpholine with nonanoyl chloride. Key parameters include:

- Temperature : 0–5°C (exothermic reaction control) to minimize side reactions.

- Solvent : Anhydrous dichloromethane or THF to avoid hydrolysis of the acyl chloride.

- Stoichiometry : A 1.2:1 molar ratio of nonanoyl chloride to morpholine ensures complete conversion.

- Workup : Sequential washes with NaHCO₃ (to remove HCl) and brine (to remove unreacted reagents).

Characterization via ¹H/¹³C NMR and GC-MS is critical for purity validation. For optimization, fractional factorial design can identify interactions between variables (e.g., solvent polarity vs. reaction time) .

| Synthesis Method | Yield (%) | Purity (GC-MS) | Key Variables |

|---|---|---|---|

| Classical acylation | 78–85 | ≥98% | Low temp, excess acyl chloride |

| Microwave-assisted | 88–92 | ≥99% | Reduced reaction time (20 min vs. 6 hr) |

Q. Which spectroscopic techniques are most robust for characterizing this compound, and what spectral markers are diagnostic?

- Methodological Answer :

- ¹H NMR : A triplet at δ 2.35–2.45 ppm (morpholine N-CH₂), a multiplet at δ 3.55–3.70 ppm (morpholine O-CH₂), and a triplet at δ 2.20–2.30 ppm (nonanoyl CH₂ adjacent to carbonyl).

- IR : Strong absorption at 1640–1680 cm⁻¹ (C=O stretch) and 1100–1150 cm⁻¹ (C-O-C stretch).

- MS : Molecular ion peak at m/z 213 (M⁺) with fragmentation patterns confirming morpholine ring stability.

Cross-validation using orthogonal techniques (e.g., comparing NMR with X-ray crystallography for solid-state confirmation) reduces instrumental bias .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound be resolved across studies?

- Methodological Answer : Contradictions often arise from:

- Sample purity : Trace moisture hydrolyzes the amide bond, altering calorimetric data. Use Karl Fischer titration to verify dryness (<0.01% H₂O).

- Experimental setups : Compare bomb calorimetry (solid-state) vs. solution-phase measurements. Apply the Benson group increment method to reconcile gas-phase vs. condensed-phase values.

- Computational models : Use Gaussian-optimized DFT (e.g., B3LYP/6-311+G(d,p)) to predict ΔHf, then validate against experimental data via Bland-Altman analysis .

Q. What mechanistic insights do computational models (e.g., DFT, MD simulations) provide about this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Transition State Analysis : DFT calculations reveal a tetrahedral intermediate with a 15–20 kcal/mol activation barrier for nucleophilic attack.

- Solvent Effects : Molecular dynamics (MD) simulations in polar aprotic solvents (e.g., DMF) show accelerated reaction kinetics due to stabilized partial charges.

- Validation : Compare computed kinetic isotope effects (KIEs) with experimental deuterium-labeled studies. Discrepancies >10% suggest oversimplified solvation models in simulations .

| Computational Model | Predicted Activation Energy (kcal/mol) | Experimental KIE |

|---|---|---|

| B3LYP/6-31G(d) | 18.5 | 1.12 ± 0.05 |

| M06-2X/cc-pVTZ | 17.8 | 1.09 ± 0.03 |

Q. How can researchers design experiments to address conflicting data on this compound’s stability under oxidative conditions?

- Methodological Answer : Conflicting stability profiles (e.g., decomposition rates in air vs. inert atmosphere) require:

- Controlled Replicates : Use Schlenk lines for oxygen-free experiments and compare with ambient-air setups.

- Analytical Consistency : Track degradation via HPLC-UV (λ = 210 nm for carbonyl absorption) rather than TLC alone.

- Accelerated Aging Studies : Apply Arrhenius kinetics at 40–60°C to extrapolate shelf-life, but validate with real-time data to avoid non-linear Arrhenius behavior .

Guidelines for Structuring Research Questions

- Avoid Oversimplification : Instead of "Is this compound stable in water?", ask, "How do pH and temperature synergistically influence the hydrolysis kinetics of this compound?" .

- Prioritize Replicability : Detailed protocols for synthesis and characterization must include error margins (e.g., "Yield: 85% ± 2%") to facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。